![molecular formula C20H21N5O3 B13854108 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents. The pyrrole and piperazine moieties are then introduced through subsequent reactions involving suitable intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a pyrrole ring and exhibits similar biological activities.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Uniqueness
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is unique due to its specific combination of a quinazolinone core with pyrrole and piperazine moieties. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C20H21N5O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N5O3/c26-18(8-7-17-22-15-5-2-1-4-14(15)19(27)23-17)24-10-12-25(13-11-24)20(28)16-6-3-9-21-16/h1-6,9,21H,7-8,10-13H2,(H,22,23,27) |
Clave InChI |
NLWNHSURVPSVNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
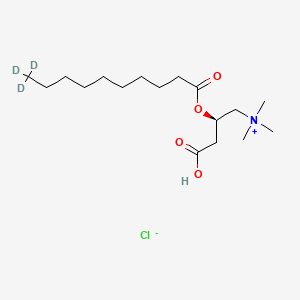
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
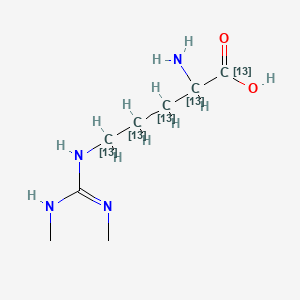
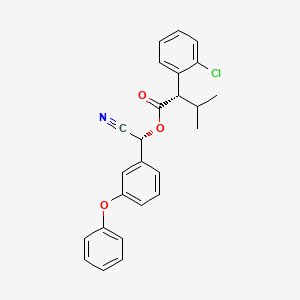
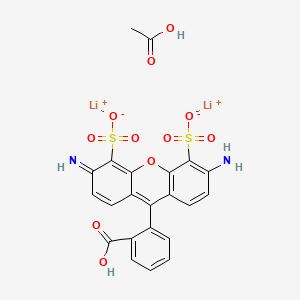

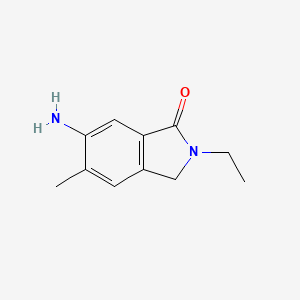
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)

![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
